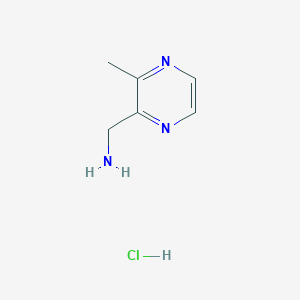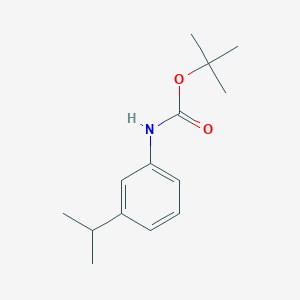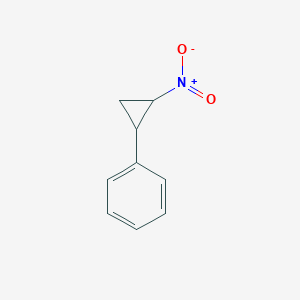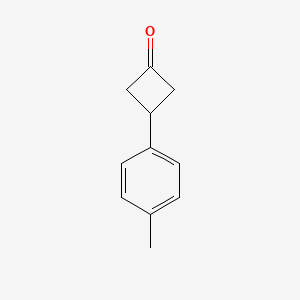![molecular formula C11H19NO3 B3105332 Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 152614-12-5](/img/structure/B3105332.png)
Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxyl group. This compound is known for its stability and is often used in various chemical and pharmaceutical applications due to its distinctive properties.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Bicyclic amine and tert-butyl chloroformate.
Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane or tetrahydrofuran.
Base: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Continuous Stirring: Ensures uniform reaction conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness:
- The presence of both a hydroxyl group and a tert-butyl ester group in tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate provides it with unique reactivity and stability compared to similar compounds.
- Its bicyclic structure imparts rigidity, making it a valuable scaffold in the synthesis of complex molecules.
Propriétés
IUPAC Name |
tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIHGBRNBOCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105255.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B3105263.png)

![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105277.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)




![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)
